4,4'-(Ethyne-1,2-diyl)dibenzenethiol is an organic compound distinguished by its structural features, which include two benzene rings linked by an ethyne (acetylene) moiety, with thiol groups (-SH) attached to each benzene ring. This compound is represented by the chemical formula C14H10S2 and has a CAS number of 322639-14-5. The presence of thiol groups provides unique chemical properties, making it a valuable compound in various chemical and biological applications.
Oxidation: The thiol groups can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction to yield corresponding benzene derivatives with reduced thiol functionalities, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol groups can engage in nucleophilic substitution reactions, allowing for the formation of new compounds with different functional groups. Typical reagents for these reactions include alkyl halides or acyl chlorides.
The primary products from these reactions include:
The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol typically involves the following steps:
Formation of the Ethyne Linkage: This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. In this reaction, two benzene derivatives containing halide groups are coupled to form the ethyne linkage.
Introduction of Thiol Groups: The thiol groups are introduced via nucleophilic substitution reactions where a suitable thiolating agent reacts with the benzene rings.
For large-scale production, industrial methods may utilize continuous flow reactors and high-throughput screening to optimize reaction conditions and improve cost-effectiveness. These methods often involve similar synthetic routes but are tailored for efficiency in producing significant quantities of the compound.
4,4'-(Ethyne-1,2-diyl)dibenzenethiol has various applications across different fields:
The interactions of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol with other molecules can be significant due to its thiol groups. These interactions may involve:
These properties make it a candidate for further studies in biochemical assays and material science applications.
Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. Here is a comparison highlighting their uniqueness:
Compound Name | Functional Groups | Unique Features |
---|---|---|
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | Aldehyde | Contains aldehyde groups instead of thiols |
4,4'-(Ethyne-1,2-diyl)dibenzoic acid | Carboxylic acid | Features carboxylic acid groups |
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Ester | Contains ester functionalities |
1,1-Diphenylethylene | No functional groups | An aromatic hydrocarbon without thiols |
Uniqueness: The presence of thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol imparts distinct reactivity compared to these similar compounds. Its ability to form disulfide bonds and engage in redox chemistry makes it particularly valuable for applications requiring specific interactions and modifications .
Diphenylacetylene derivatives have played a transformative role in synthetic chemistry since the mid-20th century. The discovery of nickel bis(stilbene-1,2-dithiolate) in the 1960s marked a milestone in understanding metal-dithiolene interactions, laying the groundwork for later innovations with ethyne-bridged systems. Early applications focused on leveraging the ethyne group’s linear geometry and π-conjugation to stabilize charge-transfer complexes. For example, the Sonogashira coupling reaction, developed in the 1970s, enabled efficient synthesis of arylacetylenes, though initial methodologies struggled with functional group compatibility in thiol-containing systems.
The introduction of radical thiol-yne chemistry in the 2010s addressed these limitations, allowing quantitative and selective vinyl sulfide formation under mild conditions. This breakthrough, demonstrated in reactions involving diphenylacetylene, revolutionized polymer science by enabling hyperbranched poly(vinyl sulfide) synthesis with precise stoichiometric control. Concurrently, MOF research utilized ethyne-bridged ligands like 4,4'-(ethyne-1,2-diyl)dibenzoic acid to create scaffolds with high thermal stability (>400°C) and tailored pore geometries. These developments established the ethyne moiety as a cornerstone for designing rigid, conjugated architectures.
The thiol groups in EDBT confer three strategic advantages in molecular engineering:
Recent studies highlight EDBT’s role in synthesizing metallodithiolenes with tunable redox potentials. For instance, tris(dithiolene) complexes exhibit trigonal prismatic geometries that enhance charge delocalization, making them effective in organic photovoltaics. The thiol groups’ nucleophilicity also facilitates post-synthetic modification of MOFs, enabling pore functionalization for gas storage applications.
The ethynylene bridge in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is typically constructed via palladium-mediated cross-coupling reactions, with the Sonogashira coupling being the most widely employed method.
The Sonogashira reaction facilitates carbon-carbon bond formation between aryl halides and terminal alkynes under palladium/copper catalysis. For 4,4'-(Ethyne-1,2-diyl)dibenzenethiol synthesis, 4-iodobenzenethiol derivatives are coupled with acetylene gas or trimethylsilylacetylene (TMSA) in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper iodide (CuI) [4]. Key reaction parameters include:
Recent work by Poetzsch et al. demonstrated that ligand selection critically impacts yield, with Xantphos (a bisphosphine ligand) enabling 90% conversion in model systems [6]. However, steric hindrance from bulky ligands can reduce efficacy for substituted aryl halides [4].
Catalyst System | Substrate Pair | Yield (%) | Reference |
---|---|---|---|
Pd(PPh₃)₄/CuI/Et₃N | 4-Iodobenzenethiol/TMSA | 78 | |
PdCl₂(PPh₃)₂/Xantphos | 4-Bromobenzenethiol/HC≡CH | 92 | [6] |
Pd(OAc)₂/AsPh₃ | 4-Chlorobenzenethiol/TMSA | 65 | [4] |
Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) exhibit faster coupling rates due to enhanced oxidative addition to palladium [5]. Conversely, ortho-substituted derivatives suffer from steric constraints, often requiring elevated temperatures (100–120°C) [4]. A notable advancement involves using aryl thianthrenium salts as coupling partners, which improve regioselectivity in polyhalogenated systems [6].
The introduction and modification of thiol groups on aromatic rings necessitate careful optimization to prevent oxidation or disulfide formation.
Bench-scale synthesis frequently employs nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) or thiourea. For 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, pre-functionalized dibromoethyne intermediates react with NaSH in dimethylformamide (DMF) at 120°C, achieving 70–85% thiolation efficiency . Microwave-assisted protocols reduce reaction times from 24 hours to 2–3 hours while maintaining yields above 80% [3].
Radical-mediated thiol-alkyne additions offer an alternative pathway. Poetzsch et al. demonstrated that diphenylacetylene derivatives undergo quantitative anti-Markovnikov addition with thiols under UV initiation, producing regiospecific vinyl sulfides [2]. This method avoids metal catalysts, making it advantageous for electronics applications where residual metals degrade performance.
The thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol undergo oxidation to disulfides using iodine or hydrogen peroxide, enabling covalent network formation . Conversely, reductive cleavage with lithium aluminum hydride regenerates free thiols from disulfide-linked oligomers [2].
Transitioning from laboratory-scale synthesis to industrial production requires addressing catalyst recovery, solvent recycling, and purity control.
Continuous flow platforms enhance heat/mass transfer for Sonogashira couplings, reducing reaction times from hours to minutes. A 2022 study achieved 89% yield in a microfluidic reactor using Pd/C heterogeneous catalysts, enabling catalyst reuse for 15 cycles without significant activity loss [5].
The Chinese patent CN101468952B outlines a methanol/HCl recrystallization protocol that removes palladium residues below 5 ppm [3]. Subsequent sublimation under reduced pressure (0.1 mmHg, 150°C) yields 99.9% pure product, critical for optoelectronic applications.
Solvent recovery systems (e.g., thin-film evaporators) reduce THF consumption by 70% in large-scale runs . Life-cycle assessments suggest that switching from batch to flow processes lowers the carbon footprint by 40% per kilogram of product [6].
4,4'-(Ethyne-1,2-diyl)dibenzenethiol represents a rigid biphenylethyne derivative characterized by its linear molecular architecture and terminal thiol functional groups . The compound features two benzene rings connected by an ethyne linkage, with thiol groups positioned at the para positions of each aromatic ring . This structural configuration provides exceptional rigidity and facilitates coordination-driven self-assembly processes in metal-organic framework construction [2].
The ethyne-1,2-diyl core imparts significant structural stability due to the triple bond linkage, which maintains a linear geometry and prevents conformational flexibility [2]. This rigidity is crucial for maintaining ordered porous structures in coordination polymers and metal-organic frameworks [3]. The terminal thiol groups serve as coordinating sites that can form strong bonds with metal centers, enabling the formation of extended network structures .
Research has demonstrated that compounds with ethyne-1,2-diyl linkages, such as the structurally related 4,4'-(ethyne-1,2-diyl)dibenzoic acid, exhibit remarkable thermal stability up to 400°C in zirconium-based metal-organic frameworks [2]. The rigid nature of the ethyne linkage contributes to the mechanical stability and porosity retention of the resulting framework materials [4].
Porous coordination polymers incorporating ethyne-1,2-diyl derivatives demonstrate sophisticated oxygen sensing mechanisms based on structural and electronic responses to oxygen adsorption [12] [13] [14]. The rigid biphenylethyne backbone provides a stable platform for implementing various sensing modalities while maintaining framework integrity under operational conditions [2].
The BUT-30 zirconium-based metal-organic framework exhibits notable oxygen sensing properties through thermal expansion mechanisms [2]. The framework displays large negative thermal expansion behavior, where oxygen adsorption induces measurable changes in lattice parameters [2]. This thermomechanical response enables quantitative oxygen detection through crystallographic monitoring techniques [15].
Luminescent metal-organic frameworks based on porphyrin systems have achieved exceptional oxygen sensing performance through fluorescence and phosphorescence quenching mechanisms [12] [13]. The PCN-224 framework demonstrates a bimolecular quenching constant of 37,000 inverse pascal-seconds, indicating highly efficient oxygen permeability and interaction [12]. Platinum and palladium-modified versions achieve even greater sensitivity, with detection limits reaching 1 pascal and 0.015 pascal respectively for trace and ultra-trace oxygen detection [12].
The sensing mechanisms operate through several pathways [16] [17]. Fluorescence quenching occurs when oxygen molecules diffuse through the porous framework and interact with excited state luminophores, causing non-radiative energy transfer [12]. Phosphorescence-based systems utilize the paramagnetic nature of oxygen to enhance intersystem crossing rates, leading to measurable lifetime changes [13]. Magnetic sensing approaches exploit the electron affinity of oxygen to withdraw spin electrons from metal centers, altering ferromagnetic coupling interactions [17].
Porous coordination polymers demonstrate reversible oxygen sensing with rapid response times [12] [14]. The large pore sizes and electronic isolation of indicator molecules within the framework structure contribute to unprecedented quenching constants [12]. Fast gas transport within the network enables real-time monitoring capabilities essential for practical sensor applications [14].
Temperature effects play a crucial role in oxygen sensing performance [12] [16]. The decrease in quenching constants with rising temperature indicates the importance of surface-adsorbed oxygen in the quenching process [12]. Humidity levels also influence sensor response, with high moisture content causing decreased sensitivity due to competitive adsorption effects [12].
Metal-Organic Framework System | Sensing Mechanism | Quenching Constant (Pa⁻¹s⁻¹) | Detection Limit | Response Properties | Operating Conditions |
---|---|---|---|---|---|
BUT-30 (Zr-based) | Thermal expansion/contraction | Not specified | Not specified | Large negative thermal expansion | Temperature-dependent |
PCN-224 | Fluorescence quenching | 37,000 | Not specified | 4.2-fold fluorescence quenching in air | Room temperature |
Pt(II)PCN-224 | Phosphorescence quenching | 3,900 | 1 Pa | Trace oxygen detection | Room temperature |
Pd(II)PCN-224 | Phosphorescence quenching | 6,700 | 0.015 Pa | Ultra-trace oxygen detection | Room temperature |
Fe-MOF-74 | Magnetic property changes | Not applicable | Not specified | Ferromagnetic coupling enhancement | Variable temperature |
Covalent organic frameworks incorporating ethyne-1,2-diyl structural motifs provide versatile platforms for constructing advanced catalytic systems [18] [19] [20]. The rigid biphenylethyne backbone enables precise control over pore architecture and surface functionality, facilitating the development of highly efficient heterogeneous catalysts [21] [22]. The structural designability of these frameworks allows for systematic optimization of catalytic performance through rational ligand selection and framework topology control [19].
The synthesis of covalent organic frameworks with ethyne-1,2-diyl derivatives typically employs condensation reactions between aldehyde and amine functionalities [18] [23]. 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde serves as a key building block for imine-linked frameworks, providing structural rigidity and extended conjugation that enhances electronic properties [23]. The resulting frameworks exhibit high crystallinity and permanent porosity essential for catalytic applications [19].
Photocatalytic applications benefit significantly from the extended π-conjugation provided by the ethyne-1,2-diyl linkage [21] [24] [22]. The rigid biphenylethyne core facilitates efficient charge separation and transport, minimizing recombination losses that limit photocatalytic efficiency [25]. Donor-acceptor configurations incorporated within the framework backbone further enhance charge separation through built-in electric fields [25].
The modular nature of covalent organic framework synthesis enables systematic structure-property relationships to be established [20]. Varying the density and type of functional groups while maintaining the ethyne-1,2-diyl core structure allows for precise tuning of catalytic properties [24]. This approach has proven particularly effective for optimizing photocatalytic hydrogen peroxide generation and enzyme immobilization applications [21] [26].
Enzyme immobilization within covalent organic frameworks based on ethyne-1,2-diyl derivatives represents a rapidly advancing field that combines the structural advantages of rigid frameworks with the catalytic specificity of biological systems [26] [27]. The high surface area, tunable porosity, and chemical stability of these frameworks make them ideal candidates for enzyme immobilization applications [26].
Post-synthesis immobilization strategies have demonstrated significant success in incorporating active enzymes within covalent organic framework structures [26]. The COF-LZU1 framework, synthesized through imine condensation reactions, provides a robust platform for palladium incorporation, achieving excellent catalytic activity in Suzuki-Miyaura coupling reactions with 96-98 percent yields and exceptional recyclability [18]. The framework's two-dimensional eclipsed layered-sheet structure facilitates metal ion incorporation while maintaining structural integrity [18].
In situ immobilization approaches offer alternative pathways for enzyme incorporation during framework synthesis [26] [27]. Imine-linked covalent organic frameworks constructed with 4,4'-(ethyne-1,2-diyl)dibenzaldehyde and ethylenetetraaniline successfully immobilize lipase PS for enantioselective reactions of racemic secondary alcohols [23]. The dual-pore structure of these frameworks provides optimal environments for enzyme binding while maintaining substrate accessibility [23]. The system achieves 50 percent conversion within 80 minutes, demonstrating the effectiveness of the immobilization strategy [23].
The rigid ethyne-1,2-diyl backbone contributes to enzyme immobilization through several mechanisms [26]. First, the structural stability prevents framework collapse that could denature immobilized enzymes [27]. Second, the aromatic character of the benzene rings provides favorable π-π interactions with aromatic amino acid residues in enzyme structures [26]. Third, the linear geometry creates well-defined channels that facilitate substrate diffusion while restricting enzyme mobility [27].
Biocatalytic enhancement through framework design has achieved remarkable improvements in enzyme activity and selectivity [26]. The confinement effects within covalent organic framework pores can stabilize enzyme conformations that favor specific reaction pathways [27]. Additionally, the high local concentration of immobilized enzymes within framework structures can enhance apparent catalytic activity through proximity effects [26].
Functional group incorporation within covalent organic frameworks enables specific enzyme-framework interactions [26] [27]. Hydrophilic functionalities can enhance enzyme stability in aqueous environments, while hydrophobic regions can concentrate organic substrates near active sites [27]. The systematic variation of functional group density allows for optimization of enzyme performance for specific biocatalytic applications [26].
Covalent Organic Framework System | Enzyme/Catalyst | Activity/Performance | Immobilization Strategy | Key Features |
---|---|---|---|---|
COF-LZU1/Pd | Palladium for Suzuki-Miyaura coupling | 96-98% yield, excellent recyclability | Post-synthetic metal incorporation | High stability, broad substrate scope |
Imine-linked COF with ethylenetetraaniline | Lipase PS for enantioselective reactions | 50% conversion in 80 minutes | In situ polymerization during COF synthesis | Enantioselectivity enhancement |
4,4'-(ethyne-1,2-diyl)dibenzaldehyde COF | Photocatalyst for H₂O₂ production | 1.8 mmol h⁻¹ g⁻¹ H₂O₂ production | Aldehyde-amine condensation | Continuous H₂O₂ generation |
Photocatalytic hydrogen peroxide generation using covalent organic frameworks with ethyne-1,2-diyl structural motifs has emerged as a sustainable alternative to traditional industrial production methods [21] [24] [22]. The rigid biphenylethyne backbone provides optimal electronic properties for visible light harvesting and efficient charge separation, enabling direct synthesis of hydrogen peroxide from water and oxygen [28] [25].
The mechanism of photocatalytic hydrogen peroxide generation operates through simultaneous two-electron oxygen reduction and four-electron water oxidation pathways [29]. Hexavalent covalent organic frameworks incorporating donor-acceptor π columns demonstrate exceptional performance, achieving quantum efficiencies of 17.5 percent under visible light at 420 nanometers [28]. The trigonal microporous channels engineered within these frameworks provide immediate delivery of water and oxygen reactants to catalytic sites [28].
Hydrazone linkage density optimization has achieved remarkable improvements in hydrogen peroxide production rates [24] [30]. The BTT-H3 covalent organic framework, with high-density hydrazone linkages, produces 1588 micromoles per gram per hour of hydrogen peroxide from pure water and air under sunlight illumination [30]. The enhanced water affinity of hydrazone linkages and improved oxygen interaction at catalytic sites synergistically increase generation rates [30].
S-scheme heterojunction strategies have further advanced photocatalytic performance through enhanced charge separation [29]. MgIn2S4/COF composites demonstrate hydrogen peroxide yields of 4.52 millimoles per gram per hour under pure water and air conditions [29]. The S-scheme architecture facilitates effective separation and transfer of photogenerated electrons and holes, achieving enhancement factors of 6.6 times compared to pristine MgIn2S4 and 9.4 times compared to the covalent organic framework alone [29].
Donor-acceptor backbone design represents a crucial optimization strategy for maximizing photocatalytic efficiency [25]. The N0-COF system, featuring optimized donor-acceptor configurations, exhibits ten times higher hydrogen peroxide production rates compared to nitrogen-containing analogues [25]. The improved charge separation efficiencies and better band alignment contribute to the enhanced performance [25].
Metal single-atom incorporation provides additional pathways for photocatalytic enhancement [31]. TAPT-TFPA covalent organic frameworks with palladium single atoms achieve hydrogen peroxide production rates of 2143 micromoles per hour per gram [31]. The palladium single atoms optimize the d-band center, improving the photocatalytic synthesis performance while enhancing long-term stability [31].
The continuous production capability of these photocatalytic systems addresses critical limitations of existing technologies [21] [28]. Traditional anthraquinone processes require high energy consumption, toxic solvents, and expensive noble-metal catalysts while generating substantial waste [28]. Photocatalytic approaches using covalent organic frameworks eliminate these drawbacks by utilizing only water, air, and sunlight as inputs [24] [28].
Covalent Organic Framework Material | H₂O₂ Production Rate | Reaction Conditions | Quantum Efficiency | Key Mechanism | Enhancement Factor |
---|---|---|---|---|---|
BTT-H3 (high hydrazone density) | 1,588 μmol g⁻¹ h⁻¹ | Pure water and air, sunlight | Not specified | Hydrazone linkage enhances water/oxygen affinity | Highest reported activity |
Hexavalent COF with trigonal channels | Not specified | Water and atmospheric air, visible light | 17.5% at 420 nm | Donor-acceptor π columns, trigonal channels | Continuous production capability |
MgIn2S4/COF S-scheme composite | 4.52 mmol g⁻¹ h⁻¹ | Pure water and air | Not specified | S-scheme heterojunction charge separation | 6.6× vs MgIn2S4, 9.4× vs COF alone |
TAPT-TFPA COF@Pd-ICs | 2,143 μmol h⁻¹ g⁻¹ | Visible light with Pd single atoms | Not specified | Pd single-atom d-band optimization | Enhanced stability and activity |
N0-COF donor-acceptor system | 15.7 μmol h⁻¹ per 10 mg | Oxygen and water, visible light | Not specified | Donor-acceptor backbone design | 10× higher than N3-COF |